Ginsenoside La Ginsenoside La Ginsenoside la belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ginsenoside la exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ginsenoside la is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, ginsenoside la can be found in tea. This makes ginsenoside la a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 123617-34-5
VCID: VC20888284
InChI: InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1
SMILES: CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C
Molecular Formula: C41H68O13
Molecular Weight: 769 g/mol

Ginsenoside La

CAS No.: 123617-34-5

Cat. No.: VC20888284

Molecular Formula: C41H68O13

Molecular Weight: 769 g/mol

* For research use only. Not for human or veterinary use.

Ginsenoside La - 123617-34-5

Specification

Description Ginsenoside la belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ginsenoside la exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ginsenoside la is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, ginsenoside la can be found in tea. This makes ginsenoside la a potential biomarker for the consumption of this food product.
CAS No. 123617-34-5
Molecular Formula C41H68O13
Molecular Weight 769 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,7S,10R,11S,13R,15R,17S,18S)-1,6,6,10,17-pentamethyl-15-(2-methylprop-1-enyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxapentacyclo[11.7.1.02,11.05,10.018,21]henicosan-7-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C41H68O13/c1-19(2)14-20-16-41(7,54-37-35(49)33(47)31(45)26(18-43)52-37)22-10-12-40(6)21-8-9-27-38(3,4)28(53-36-34(48)32(46)30(44)25(17-42)51-36)11-13-39(27,5)23(21)15-24(50-20)29(22)40/h14,20-37,42-49H,8-13,15-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26+,27?,28-,29?,30+,31+,32-,33-,34+,35+,36-,37-,39+,40+,41-/m0/s1
Standard InChI Key VOUCMBDNXOKLCQ-YATHHJDDSA-N
Isomeric SMILES CC(=C[C@H]1C[C@]([C@H]2CC[C@]3(C2[C@H](O1)C[C@H]4[C@H]3CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C
SMILES CC(=CC1CC(C2CCC3(C2C(O1)CC4C3CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C
Canonical SMILES CC(=CC1CC(C2CCC3(C2C(O1)CC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)OC7C(C(C(C(O7)CO)O)O)O)C
Melting Point 179-180°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator